molecular formula C9H8N2O3 B3257591 Methyl 6-aminobenzo[d]oxazole-2-carboxylate CAS No. 292069-99-9

Methyl 6-aminobenzo[d]oxazole-2-carboxylate

Cat. No. B3257591
CAS RN: 292069-99-9
M. Wt: 192.17 g/mol
InChI Key: GFDTTWCNENSYDR-UHFFFAOYSA-N
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Description

“Methyl 6-aminobenzo[d]oxazole-2-carboxylate” is a chemical compound with the molecular formula C9H8N2O3 . It is a type of benzoxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of a similar compound, “methyl 2-aminobenzo[d]oxazole-5-carboxylate”, has been described in the literature . The nitro group of a precursor compound was reduced into an amino group to give methyl 3-amino-4-hydroxybenzoate. This compound was then reacted with cyanogen bromide aqueous suspension to prepare "methyl 2-aminobenzo[d]oxazole-5-carboxylate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 192.17 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.

Mechanism of Action

Benzoxazole derivatives have been evaluated as potential Bcl-2 inhibitors with anti-proliferative activity . They have shown to increase the total apoptosis and alter caspase-3 expression level in HCT-116 human cell line . The induction of apoptosis through increase in caspase 3 expression and down-regulation of Bcl-2 is the suggested mechanism of action .

Future Directions

Benzoxazole derivatives, including “Methyl 6-aminobenzo[d]oxazole-2-carboxylate”, could be further explored for their potential in medical applications, particularly in the treatment of different types of cancer . Their wide spectrum of biological activities makes them promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

methyl 6-amino-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDTTWCNENSYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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